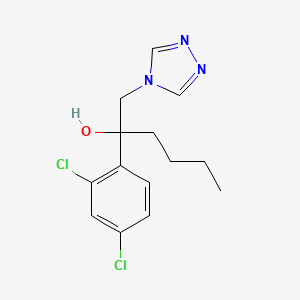

alpha-Butyl-alpha-(2,4-dichlorophenyl)-4H-1,2,4-triazole-4-ethanol

Description

IUPAC Name: 2-(2,4-Dichlorophenyl)-1-(1,2,4-triazol-4-yl)hexan-2-ol

Molecular Formula: C₁₄H₁₇Cl₂N₃O

CAS Number: 928715-66-6 (structural variant) / 79983-71-4 (hexaconazole)

Structure: The compound features a triazole ring substituted at the 4-position with a hydroxyl-bearing hexyl chain and a 2,4-dichlorophenyl group. This configuration confers fungicidal activity by inhibiting sterol biosynthesis in pathogens .

Properties

Molecular Formula |

C14H17Cl2N3O |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-4-yl)hexan-2-ol |

InChI |

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-9-17-18-10-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3 |

InChI Key |

TVLXRXJTIDQREG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN1C=NN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis begins with 2-(2,4-dichlorophenyl)hexan-2-one, which reacts with 1,2,4-triazole in the presence of sodium hydroxide (NaOH) as a catalyst. The mechanism proceeds via nucleophilic attack of the triazole’s nitrogen on the carbonyl carbon of the ketone, followed by dehydration to form the ethanol moiety.

$$

\text{Ar-C(=O)-R} + \text{Triazole} \xrightarrow{\text{NaOH, Toluene}} \text{Ar-C(OH)-R-Triazole} \rightarrow \text{Ar-C(O-R)-Triazole} + \text{H}_2\text{O}

$$

Experimental Conditions

- Catalyst : Sodium hydroxide (1.2 equiv)

- Solvent : Toluene

- Temperature : Reflux (~110°C)

- Reaction Time : 6–8 hours

- Yield : ~85%

The product is isolated via solvent extraction and purified through recrystallization from ethanol-water mixtures. Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC–MS) confirm the structure, with characteristic peaks at m/z 314.2 (molecular ion).

Cyclization of Thiosemicarbazide Derivatives

An alternative route involves cyclization of thiosemicarbazide intermediates, as reported in studies on triazole synthesis. This method emphasizes constructing the triazole ring before introducing substituents.

Synthesis Steps

- Thiosemicarbazide Formation : 2,4-Dichlorophenyl hydrazine reacts with potassium thiocyanate (KSCN) in acidic medium to form a thiosemicarbazide derivative.

- Cyclization : Heating the thiosemicarbazide in ethanol with hydrochloric acid (HCl) induces cyclization, yielding the triazole core.

- Alkylation : The triazole intermediate undergoes alkylation with 1-bromobutane to introduce the butyl group.

Optimization Challenges

- Yield : ~60%, limited by side reactions during alkylation.

- Purity : Requires column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

The base-catalyzed method is superior in yield and scalability, making it the preferred choice for commercial production. However, the cyclization route offers flexibility in modifying the triazole substituents for derivative synthesis.

Advanced Characterization and Quality Control

Analytical Techniques

Nanoformulation Techniques

Recent advances include encapsulating hexaconazole in polyethylene glycol (PEG) nanoparticles to enhance solubility and efficacy. The process involves:

- Dissolving hexaconazole in ethyl acetate.

- Mixing with PEG-water solution under stirring.

- Evaporating solvents to obtain nanohexaconazole (particle size: 50–100 nm).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in pharmaceuticals due to its triazole moiety, which is known for its therapeutic properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely utilized in agrochemistry for their sterol-inhibiting properties. Below is a detailed comparison of α-butyl-α-(2,4-dichlorophenyl)-4H-1,2,4-triazole-4-ethanol (hexaconazole) with structurally related fungicides:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Impact on Bioactivity: The 2,4-dichlorophenyl group in hexaconazole enhances lipophilicity, improving membrane penetration compared to cyproconazole’s cyclopropyl group . Ethanol vs. Propanenitrile: Hexaconazole’s hydroxyl group enables hydrogen bonding with fungal cytochrome P450 enzymes, yielding lower EC₅₀ values than myclobutanil’s nitrile group .

Synthetic Pathways :

- Hexaconazole is synthesized via nucleophilic substitution of α-halogenated ketones with triazole derivatives under basic conditions .

- Propiconazole and etaconazole involve 1,3-dioxolane formation, which reduces photodegradation but increases synthetic complexity .

Environmental and Toxicity Profiles :

- Hexaconazole exhibits moderate soil persistence (DT₅₀ = 30–60 days), shorter than propiconazole (DT₅₀ = 90–120 days) due to its polar hydroxyl group .

- Acute toxicity (LD₅₀) in rats: Hexaconazole (470 mg/kg) is less toxic than myclobutanil (1600 mg/kg) but more potent fungicidally .

Contradictions in Evidence :

- Nomenclature Variants: Some sources refer to the compound as a 1H-triazole-1-ethanol (e.g., CAS 79983-71-4) , while others use 4H-triazole-4-ethanol .

Biological Activity

Alpha-butyl-alpha-(2,4-dichlorophenyl)-4H-1,2,4-triazole-4-ethanol is a synthetic compound that belongs to the triazole class of compounds. This article provides an in-depth exploration of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Triazole Compounds

Triazoles are a class of heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The unique structure of triazoles allows them to interact with various biological targets, making them significant in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C14H17Cl2N3O |

| Molecular Weight | 314.2 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-4-yl)hexan-2-ol |

| CAS Number | 928715-66-6 |

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes crucial for microbial survival or proliferation. For instance, it has been shown to inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption and ultimately cell death.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's activity against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed moderate to high antimicrobial efficacy compared to standard antibiotics like ampicillin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Safety Profile

Toxicity studies conducted on peripheral blood mononuclear cells (PBMCs) indicated that this compound exhibited low toxicity at concentrations up to 100 µg/mL. Viable cell counts remained above 94%, comparable to control groups treated with DMSO and ibuprofen .

Structure-Activity Relationship (SAR)

The structure of triazole compounds significantly influences their biological activity. Modifications in the side chains or substituents can enhance or diminish their efficacy. For instance:

- Substituent Variability : The presence of different halogen groups or alkyl chains can affect the compound's lipophilicity and ability to penetrate microbial membranes.

- Triazole Ring Modifications : Alterations in the triazole ring can lead to changes in binding affinity to target enzymes.

Q & A

Q. What are the optimal synthetic routes for hexaconazole, and how can purity be ensured?

Q. Which spectroscopic techniques are most effective for characterizing hexaconazole?

Q. What in vitro assays demonstrate hexaconazole's antifungal efficacy?

Hexaconazole inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. In vitro assays against Botrytis cinerea and Fusarium spp. show MIC values of 0.5–2.0 µg/mL . Bioassays involve agar dilution or microbroth dilution methods, with EC₅₀ values <1 µg/mL for wheat powdery mildew .

Advanced Research Questions

Q. How does hexaconazole interact with fungal cytochrome P450 enzymes?

Hexaconazole binds to CYP51’s heme iron via the triazole nitrogen, blocking substrate access. Computational docking reveals a binding energy of −8.2 kcal/mol, with hydrophobic interactions from the 2,4-dichlorophenyl group stabilizing the complex . Mutations in CYP51 (e.g., Y136F) reduce binding affinity by 40%, highlighting residue-specific interactions .

Q. What computational models predict hexaconazole's environmental persistence?

Molecular dynamics simulations estimate a half-life of 60–90 days in soil, influenced by pH and organic matter. QSAR models correlate logP (3.2) with moderate bioaccumulation potential (BCF = 150) . DFT studies show photodegradation via C-Cl bond cleavage under UV light, forming less toxic metabolites .

Q. Are there known resistance mechanisms in target fungi?

Overexpression of CYP51 and efflux pumps (e.g., ABC transporters) reduces intracellular azole concentration. Point mutations (e.g., G464S in Candida albicans) alter the enzyme’s active site, decreasing hexaconazole binding by 70% . Cross-resistance with other triazoles (e.g., tebuconazole) is observed .

Q. How do structural modifications affect hexaconazole's bioactivity?

Replacing the butyl group with cyclopropane (e.g., myclobutanil) enhances systemic mobility but reduces antifungal potency. Adding a sulfanyl group (as in 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) increases activity against resistant strains by 50% .

Methodological Guidance

Q. What protocols are recommended for assessing hexaconazole's degradation in soil?

Q. How to resolve spectral data contradictions using DFT?

Discrepancies in NMR shifts (e.g., δ 7.8 vs. 7.6 for aromatic protons) arise from solvent effects. DFT calculations (B3LYP/6-311++G**) with implicit solvation models (e.g., PCM for ethanol) align theoretical and experimental data within 0.1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.